6-Bromo-3-chloro-1H-indazole-4-carboxylic acid
Description
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a halogenated indazole derivative characterized by a bromo substituent at position 6, a chloro substituent at position 3, and a carboxylic acid group at position 4 of the indazole core. Indazole scaffolds are widely studied in medicinal chemistry due to their versatility in drug discovery, particularly as kinase inhibitors or intermediates in synthesizing bioactive molecules . The carboxylic acid group at position 4 enables further derivatization, such as amide coupling, to expand structural diversity .
Properties
IUPAC Name |
6-bromo-3-chloro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUOIHIXXKAOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646399 | |
| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-72-8 | |
| Record name | 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-chloro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method includes the reaction of 3-chloro-1H-indazole-4-carboxylic acid with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high purity and yield, essential for pharmaceutical applications .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form various oxidized derivatives or reduction reactions to remove halogen atoms.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms (bromine and chlorine) enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. This compound can modulate various cellular processes, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
a. 6-Bromo-1H-indazole-3-carboxylic acid (CAS 660823-36-9)
- Structural Difference : Lacks the chloro substituent at position 3.
- This compound’s similarity score to the target is 0.84, reflecting the critical role of the chloro group in differentiation .
b. 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid (CAS 885518-64-9)
- Structural Difference : Bromo at position 4, nitro at position 6, and carboxylic acid at position 3.
- Impact : The nitro group is a stronger electron-withdrawing substituent than chloro, which may increase reactivity in reduction or nucleophilic substitution reactions. However, nitro groups are often metabolically unstable, limiting pharmaceutical utility compared to chloro-substituted analogs .
c. 5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1)
- Impact : The lack of a carboxylic acid group eliminates opportunities for covalent conjugation or salt formation, reducing versatility in drug design .
Halogenation Patterns and Reactivity
- 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid : Dual halogenation enhances both steric and electronic effects. The chloro group at position 3 may direct electrophilic substitution reactions to specific sites, while bromo at position 6 stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
- 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid (CAS 1346702-54-2) : The isopropyl group at position 1 introduces steric hindrance, which could impede interactions with flat binding pockets but improve metabolic stability by blocking oxidation sites. Its similarity score of 0.88 highlights the trade-off between bulk and functionality .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| This compound | C₈H₄BrClN₂O₂ | 289.49 | Br (C6), Cl (C3), COOH (C4) | 2.1 |
| 6-Bromo-1H-indazole-3-carboxylic acid | C₈H₅BrN₂O₂ | 255.04 | Br (C6), COOH (C3) | 1.8 |
| 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | C₈H₄BrN₃O₄ | 286.04 | Br (C4), NO₂ (C6), COOH (C3) | 1.5 |
*LogP values estimated using fragment-based methods. The higher LogP of the target compound suggests improved membrane permeability compared to nitro-substituted analogs .
Biological Activity
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a novel indazole derivative that has garnered interest due to its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity, including anticancer, antiangiogenic, and antioxidant properties. The following sections will detail its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₄BrClN₂O₂. Its unique structure features a bromine atom at the 6-position and a chlorine atom at the 3-position of the indazole ring, contributing to its distinctive reactivity and biological activity .
Target Interactions
This compound primarily interacts with various cellular targets involved in tumor growth and angiogenesis. It has been shown to inhibit proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) .
Biochemical Pathways
The compound's action influences several key biochemical pathways:
- Cell Growth and Proliferation : It reduces the viability of cancer cells by interfering with signaling pathways essential for cell survival.
- Angiogenesis : By inhibiting angiogenic factors, it effectively reduces tumor-associated blood vessel formation .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various human cancer cell lines:
- Liver Cancer (HEP3BPN 11) : IC₅₀ value indicates significant inhibition.
- Breast Cancer (MDA 453) : Demonstrates effective cell viability reduction.
- Leukemia (HL 60) : Shows promising results in inhibiting cell proliferation .
Case Studies and Research Findings
A study highlighted the compound's effectiveness against the K562 leukemia cell line, where it induced apoptosis in a dose-dependent manner. The observed IC₅₀ was approximately 5.15 µM, with selectivity for normal cells being significantly higher (IC₅₀ = 33.2 µM) .
Another investigation reported that treatment with varying concentrations of the compound led to increased apoptosis rates and alterations in cell cycle distribution, specifically an increase in the G0/G1 phase population .
Summary of Key Research Findings
| Study | Cell Line | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Paul et al. | K562 | 5.15 µM | Induces apoptosis |
| Wang et al. | HCT116 | Nanomolar range | PLK4 inhibitor |
| Recent Study | MDA 453 | Not specified | Inhibits cell viability |
Q & A
Q. What are the optimal synthetic routes for preparing 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
- Synthetic Route Design : Begin with halogenation of the indazole core using bromine or chlorine sources. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C), followed by chlorination at the 3-position using POCl₃ .
- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, particularly focusing on aromatic proton shifts (e.g., deshielding at C4 due to the carboxylic acid group). LC-MS can validate molecular weight (expected: ~275.48 g/mol based on C₈H₄BrClN₂O₂) .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC to track changes in peak area % of the parent compound.
- Key Parameters : Degradation products (e.g., dehalogenation or decarboxylation) can be identified using high-resolution mass spectrometry (HRMS). Store the compound in sealed containers at 2–8°C to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction parameters be optimized for regioselective halogenation in the synthesis of 6-Bromo-3-chloro-1H-indazole derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to evaluate variables such as temperature, solvent polarity, and reagent stoichiometry. For instance, a 2³ factorial design can test bromination efficiency with NBS in DMF vs. THF at 0°C vs. 25°C .
- Data Analysis : Use response surface methodology (RSM) to identify optimal conditions. For example, lower temperatures (0–5°C) in DMF may favor bromination at the 6-position over competing sites .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G*) to map electron density distributions. Focus on the carboxylic acid group’s effect on the indazole ring’s electrophilic substitution patterns .
- Reaction Pathway Modeling : Use transition state theory to simulate halogenation mechanisms. Compare activation energies for bromination at C6 vs. competing positions .
Q. How can contradictory solubility data for this compound be resolved across studies?
Methodological Answer:
- Systematic Solubility Profiling : Measure solubility in a standardized solvent panel (e.g., DMSO, MeOH, H₂O, THF) using UV-Vis spectroscopy. For low solubility, employ co-solvent systems (e.g., PEG-400/water) and validate via dynamic light scattering (DLS) to detect aggregation .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 6-Bromo-1H-indazole-4-carboxylic acid, CAS 885523-08-0) to identify trends in halogen substitution’s impact on polarity .
Contradiction Analysis in Existing Literature
Q. Why do reported yields for this compound vary significantly across synthetic protocols?
Methodological Answer:
- Critical Variables :
- Purification Methods : Column chromatography vs. recrystallization (e.g., using EtOAc/hexane) can lead to yield discrepancies due to compound loss during elution .
- Side Reactions : Competing dehalogenation or ring-opening under acidic conditions (e.g., HCl byproducts) may reduce yields. Monitor via TLC and optimize quenching steps .
Experimental Design for Functionalization Studies
Q. What strategies enable selective functionalization of the carboxylic acid group in this compound?
Methodological Answer:
- Protection/Deprotection : Use tert-butyl dimethylsilyl (TBDMS) groups to protect the carboxylic acid. Validate protection efficiency via IR spectroscopy (loss of -OH stretch at ~2500 cm⁻¹).
- Coupling Reactions : Perform amidation using EDC/HOBt in DMF. Monitor reaction progress by observing the disappearance of the carboxylic acid proton in ¹H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
